![molecular formula C18H18N2O4S2 B2448522 4-(isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 899967-99-8](/img/structure/B2448522.png)
4-(isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in various studies.
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
Research has shown that certain compounds, specifically zinc phthalocyanines with unique substitutions, exhibit promising properties for photodynamic therapy (PDT). These compounds are characterized by good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial and Antifungal Agents
Compounds with certain benzamide derivatives have been synthesized and shown to possess significant antimicrobial activities. The research into these compounds provides insights into the potential for designing molecules that can serve as effective antibacterial and antifungal agents, suggesting a possible application area for compounds with similar structural features (Narayana et al., 2004).
Chemotherapeutic Agents
The synthesis of novel vanillic ester/hybrid derivatives has been explored for their potential antibacterial activity, indicating the role of such compounds in the development of new chemotherapeutic agents. This research underscores the importance of combinatorial synthesis in generating potent compounds for drug development (Satpute, Gangan, & Shastri, 2019).
Histone Deacetylase Inhibitors for Alzheimer's Disease
Development of 5-aroylindolyl-substituted hydroxamic acids has shown potential in selectively inhibiting histone deacetylase 6 (HDAC6), decreasing the level of phosphorylated tau proteins and their aggregation. This represents a significant step forward in developing treatments for Alzheimer's disease, indicating the therapeutic potential of benzamide derivatives in neurodegenerative diseases (Lee et al., 2018).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors, influencing their activity .
Mode of Action
Based on the structure, it can be inferred that the compound might interact with its targets through hydrogen bonding or other non-covalent interactions . The presence of the sulfonyl and benzothiazole groups could potentially influence the binding affinity and selectivity of the compound .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, leading to changes in cellular processes .
Pharmacokinetics
The presence of the sulfonyl and benzothiazole groups could potentially influence the compound’s solubility, absorption, and distribution .
Result of Action
Compounds with similar structures have been known to exhibit various biological activities, such as anti-bacterial and anti-biofilm properties .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, solvent polarity has been shown to affect the excited-state intramolecular proton transfer (ESIPT) reaction of similar compounds . This could potentially influence the compound’s photophysical properties and its interaction with its targets .
Propiedades
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-4-propan-2-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-11(2)26(22,23)13-9-7-12(8-10-13)17(21)20-18-19-16-14(24-3)5-4-6-15(16)25-18/h4-11H,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUBIYUJCORTOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.